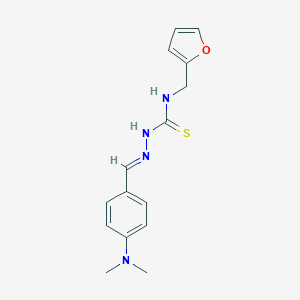

4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone

Description

Crystallographic Analysis and Conformational Isomerism

The structural characterization of thiosemicarbazone derivatives has revealed significant conformational diversity that directly influences their chemical and biological properties. Crystallographic studies of related dimethylaminobenzaldehyde thiosemicarbazone compounds demonstrate the presence of multiple conformational isomers within single crystal structures. The fundamental molecular framework consists of a benzaldehyde moiety substituted with a dimethylamino group at the para position, connected through an imine linkage to a thiosemicarbazone unit that bears an N-(2-furylmethyl) substituent.

X-ray crystallographic analysis of similar thiosemicarbazone structures has shown that these compounds typically adopt extended conformations in the solid state, with the benzene ring and thiosemicarbazone plane maintaining near-planarity. The asymmetric unit often contains multiple molecules with distinct conformational arrangements, demonstrating the conformational flexibility inherent to these systems. For the dimethylamino-substituted derivatives, the electron-donating nature of the dimethylamino group significantly influences the electronic distribution throughout the conjugated system.

The molecular geometry analysis reveals critical bond lengths and angles that define the compound's three-dimensional structure. The C=N bond length in the imine linkage typically ranges from 1.278 to 1.285 Å, while the C-S bond in the thiosemicarbazone moiety exhibits lengths between 1.675 and 1.695 Å. The presence of the 2-furylmethyl substituent introduces additional conformational considerations, as the furan ring can adopt multiple orientations relative to the thiosemicarbazone backbone.

| Structural Parameter | Typical Range (Å) | Angular Range (°) |

|---|---|---|

| C=N (imine) bond | 1.278-1.285 | N-C-C: 115-125 |

| C-S bond | 1.675-1.695 | C-N-N: 110-120 |

| N-N bond | 1.365-1.375 | N-N-C: 120-130 |

| Furan C-O bond | 1.360-1.370 | C-O-C: 106-108 |

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations have provided comprehensive insights into the electronic structure and molecular properties of thiosemicarbazone derivatives. Studies utilizing B3LYP and other hybrid functionals with extended basis sets have elucidated the frontier molecular orbital characteristics that govern reactivity patterns. The highest occupied molecular orbital (HOMO) in dimethylaminobenzaldehyde thiosemicarbazone derivatives is typically localized on the dimethylamino-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) extends across the thiosemicarbazone moiety.

Computational analysis reveals that the dimethylamino substituent significantly raises the HOMO energy level, enhancing the compound's electron-donating capacity. The calculated HOMO-LUMO energy gap for related dimethylaminobenzaldehyde thiosemicarbazone compounds ranges from 3.8 to 4.2 eV, indicating moderate electronic stability with potential for electronic transitions in the visible region. The presence of the 2-furylmethyl group introduces additional electronic perturbations through its heterocyclic oxygen atom, which can participate in through-space interactions with other molecular components.

Natural bond orbital (NBO) analysis has revealed the charge distribution patterns within these molecules, showing significant electron density accumulation on the sulfur atom of the thiosemicarbazone group and the oxygen atom of the furan ring. The calculated atomic charges demonstrate that the dimethylamino nitrogen carries a partial negative charge of approximately -0.45 e, while the sulfur atom exhibits a partial negative charge of -0.28 e. These charge distributions are crucial for understanding metal coordination behavior and intermolecular interactions.

The molecular electrostatic potential (MEP) surfaces calculated for thiosemicarbazone derivatives reveal distinct regions of electron-rich and electron-poor character. The dimethylamino region exhibits strongly negative electrostatic potential, making it an excellent electron donor site, while the hydrogen atoms on the thiosemicarbazone NH groups show positive potential regions suitable for hydrogen bonding interactions.

Tautomeric Equilibria (Thione-Thiol Tautomerism)

Thiosemicarbazone compounds are renowned for their ability to exist in multiple tautomeric forms, with the thione-thiol equilibrium being of paramount importance for their chemical behavior. Spectroscopic and computational studies have definitively established that the thione tautomer (C=S) predominates in both solution and solid-state environments for most thiosemicarbazone derivatives. The absence of characteristic S-H stretching bands around 2570 cm⁻¹ in infrared spectra confirms the predominance of the thione form over the thiol tautomer.

Quantum chemical calculations have quantified the relative stability of these tautomeric forms, revealing that the thione tautomer is thermodynamically favored by approximately 8-12 kcal/mol in polar solvents. This preference arises from the greater resonance stabilization available to the thione form, where electron delocalization extends from the dimethylamino group through the entire conjugated system to the sulfur atom.

The tautomeric equilibrium is significantly influenced by solvent polarity and pH conditions. In ethanolic solutions, the thione form maintains its dominance, but the equilibrium can shift toward the thiol form under strongly acidic conditions where protonation of the imine nitrogen destabilizes the thione resonance structure. The presence of the 2-furylmethyl substituent may introduce additional stabilization through intramolecular hydrogen bonding between the furan oxygen and thiosemicarbazone NH groups.

Nuclear magnetic resonance (NMR) spectroscopy provides direct evidence for tautomeric preferences, with ¹H NMR signals for thiosemicarbazone NH protons appearing as characteristic downfield shifts around δ 11.17 ppm. The chemical shift patterns are consistent with the thione form, where the NH protons experience deshielding effects from the adjacent C=S double bond character.

| Tautomeric Form | Relative Stability (kcal/mol) | Key IR Frequency (cm⁻¹) | ¹H NMR Signal (ppm) |

|---|---|---|---|

| Thione (C=S) | 0 (reference) | 1520-1560 (C=S) | 11.17 (NH) |

| Thiol (C-SH) | +8 to +12 | 2570 (S-H) | 7.5-8.0 (NH) |

Intermolecular Interaction Networks in Solid-State Configuration

The crystal packing arrangements of thiosemicarbazone derivatives are dominated by extensive hydrogen bonding networks that significantly influence their solid-state properties. Crystallographic analysis reveals that these compounds form complex three-dimensional networks through N-H···S, N-H···O, and C-H···π interactions. The dimethylamino groups participate in weak C-H···π interactions with adjacent aromatic rings, while the thiosemicarbazone NH groups serve as hydrogen bond donors to sulfur and oxygen acceptors.

Hirshfeld surface analysis has quantified the relative contributions of different intermolecular interactions to the overall crystal stability. For dimethylaminobenzaldehyde thiosemicarbazone derivatives, hydrogen bonding interactions account for approximately 35-40% of the total intermolecular contacts, while van der Waals interactions comprise 25-30% of the contact surface. The presence of the 2-furylmethyl substituent introduces additional interaction possibilities through the furan oxygen atom, which can serve as a hydrogen bond acceptor.

π-π stacking interactions between aromatic rings play a crucial role in determining crystal packing motifs. The centroid-to-centroid distances between parallel benzene rings typically range from 3.6 to 4.3 Å, with the shorter distances observed when the rings are perfectly parallel. The dimethylamino substitution introduces electrostatic effects that can enhance or diminish π-π interactions depending on the relative orientations of adjacent molecules.

The furan ring in the N-(2-furylmethyl) substituent contributes to the intermolecular interaction network through its aromatic character and the lone pairs on the oxygen atom. Computational analysis suggests that furan-benzene π-π interactions are weaker than benzene-benzene interactions but still contribute significantly to crystal stability. The furan oxygen can also participate in weak C-H···O hydrogen bonds with aromatic and aliphatic hydrogen atoms from neighboring molecules.

Three-dimensional network analysis reveals that these intermolecular interactions create channels and cavities within the crystal structure that may accommodate solvent molecules or influence mechanical properties. The flexibility of the N-(2-furylmethyl) chain allows for conformational adjustments that optimize intermolecular packing while maintaining favorable interaction geometries.

Properties

IUPAC Name |

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-19(2)13-7-5-12(6-8-13)10-17-18-15(21)16-11-14-4-3-9-20-14/h3-10H,11H2,1-2H3,(H2,16,18,21)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUJBLRENXKWQS-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-(2-furylmethyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone undergoes various chemical reactions, including:

Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.

Oxidation and Reduction: Can participate in redox reactions depending on the reagents and conditions used.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Condensation: Typically involves primary amines or pyrroles in the presence of an acid catalyst.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

Schiff Bases: Formed through condensation reactions with primary amines.

Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be obtained.

Reduced Products: Reduction reactions yield corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

4-(Dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antibacterial agent .

Antiviral Properties

Research has also indicated that this compound possesses antiviral properties. It has been tested against several viruses, showing promising results in inhibiting viral replication.

Case Study: Antiviral Activity Against Bovine Viral Diarrhea Virus

In a controlled laboratory setting, the compound was assessed for its antiviral efficacy against Bovine Viral Diarrhea Virus (BVDV). The results demonstrated a significant reduction in viral load, suggesting its potential use in antiviral therapies .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.

Case Study: Induction of Apoptosis

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a marked increase in apoptotic cell death. Flow cytometry analysis showed that the compound induced apoptosis through the activation of caspase pathways .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand to form stable metal complexes. These complexes are utilized in various applications including catalysis and sensor development.

Table: Comparison of Metal Complexes

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Copper (II) | 6.5 | Catalysis |

| Zinc (II) | 5.8 | Sensor development |

| Nickel (II) | 7.0 | Antimicrobial agents |

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can form Schiff bases with biological amines, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species or altering cellular redox states .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

- Aβ Aggregation Inhibition : HL2 (unsubstituted) displayed the highest activity in suppressing Aβ aggregation, followed by HL1 (4,4-dimethyl). Substitution at the thiosemicarbazone nitrogen (e.g., 4-methyl in HL3) reduced efficacy, suggesting that steric hindrance or electronic effects modulate binding to Aβ .

- Metal Coordination : Pd(II) complexes of HL1–HL3 showed enhanced Aβ inhibition compared to free ligands, with Pd(L2)₂ (derived from HL2) being the most potent. The square-planar geometry of Pd(II) complexes likely facilitates interaction with Aβ fibrils .

- Enzyme Inhibition : Cu(II) and Co(II) complexes of related thiosemicarbazones demonstrated strong acetylcholinesterase inhibition (IC₅₀ values < 5 µM), outperforming the standard drug Eserine. This highlights the role of metal coordination in enhancing bioactivity .

Physicochemical Properties

The table below compares physicochemical parameters of selected derivatives:

Discussion of Structural-Activity Relationships (SAR)

- Thiosemicarbazone Substitution: Bulky substituents (e.g., 4,4-dimethyl in HL1) reduce Aβ inhibition compared to unsubstituted derivatives (HL2), indicating steric constraints in target binding .

- Metal Coordination : Transition metal complexes (e.g., Pd(II), Cu(II)) generally exhibit higher activity than free ligands due to improved stability and target interaction .

Biological Activity

4-(Dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities. This compound, characterized by the molecular formula and a molar mass of approximately 302.39 g/mol, is known for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Structural Characteristics

The structural features of thiosemicarbazones, including this compound, contribute significantly to their biological activities. The compound contains a thiosemicarbazone moiety which allows for coordination with metal ions, enhancing its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazones, including this compound. For instance:

- Mechanism of Action : Thiosemicarbazones are known to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS), inhibition of topoisomerases, and interference with DNA synthesis.

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values ranged from 10 to 30 µM, indicating significant potency.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction via ROS |

| MCF-7 | 20 | Topoisomerase inhibition |

| A549 | 25 | DNA synthesis interference |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains:

- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were evaluated.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Studies

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of thiosemicarbazones on tumor growth in vivo. Mice bearing tumors treated with the compound showed a significant reduction in tumor size compared to controls.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various thiosemicarbazones, including the focus compound. The results indicated that it effectively inhibited biofilm formation in S. aureus, suggesting potential for use in treating infections associated with biofilms.

Q & A

What are the standard synthetic routes for preparing 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone?

Level: Basic

Answer:

The synthesis typically involves a two-step process:

Thiosemicarbazide Formation: Reacting 2-furylmethyl isothiocyanate with hydrazine hydrate in dichloromethane under reflux to form the intermediate thiosemicarbazide .

Condensation Reaction: The thiosemicarbazide is then condensed with 4-(dimethylamino)benzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to yield the final thiosemicarbazone .

Purification: Thin-layer chromatography (TLC) on silica plates and recrystallization from ethanol are used to isolate the pure product. Structural confirmation is achieved via:

- IR Spectroscopy: Confirming C=N (1600–1630 cm⁻¹) and C=S (750–800 cm⁻¹) stretches.

- NMR (¹H/¹³C): Identifying aromatic protons (δ 6.8–8.2 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) .

How can researchers optimize the synthesis to avoid bis-thiosemicarbazide by-products?

Level: Advanced

Answer:

Bis-thiosemicarbazides form due to the reaction of two equivalents of isothiocyanate with one hydrazine molecule. To mitigate this:

- Use Protected Hydrazines: Replace hydrazine hydrate with t-Boc-protected hydrazine (t-butyl carbazate) to selectively form mono-thiosemicarbazides .

- Controlled Stoichiometry: Maintain a 1:1 molar ratio of hydrazine to isothiocyanate, with dropwise addition to prevent excess reactive intermediates.

Post-synthesis, column chromatography (e.g., petroleum ether:ethyl acetate, 4:1) effectively separates the desired product from by-products .

What analytical techniques are critical for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

| Technique | Purpose |

|---|---|

| TLC | Monitor reaction progress and purity |

| Melting Point | Assess compound identity and purity |

| IR Spectroscopy | Confirm functional groups (C=N, C=S) |

| ¹H/¹³C NMR | Elucidate molecular structure |

| Mass Spectrometry | Determine molecular weight |

| For example, the dimethylamino group in the compound shows a singlet at δ 2.8–3.1 ppm in ¹H NMR . |

How can X-ray crystallography resolve structural ambiguities in thiosemicarbazone derivatives?

Level: Advanced

Answer:

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Planarity: The thiosemicarbazone moiety typically adopts a planar conformation (r.m.s. deviation <0.01 Å).

- Intramolecular H-Bonding: Stabilizes the E-configuration (e.g., N–H⋯N/S interactions).

- Dihedral Angles: Between aromatic rings (e.g., 9.15° between dimethylamino-phenyl and furylmethyl groups) .

Crystallization is achieved via slow diffusion of petroleum ether into chloroform solutions .

Which in vitro models are suitable for evaluating antitumor activity?

Level: Basic

Answer:

Standard assays include:

| Assay | Cell Lines | Endpoint |

|---|---|---|

| MTT | J774 (macrophages), HeLa (cervical cancer) | IC₅₀ determination |

| Trypan Blue Exclusion | MCF-7 (breast cancer) | Viability assessment |

| Clonogenic Assay | A549 (lung cancer) | Colony-forming inhibition |

| Doxorubicin is often used as a positive control . |

How does metal chelation influence the biological activity of this thiosemicarbazone?

Level: Advanced

Answer:

Transition metal complexes (e.g., Cu²⁺, Zn²⁺) enhance activity by:

- DNA Intercalation: Planar complexes intercalate DNA, inducing strand breaks.

- ROS Generation: Metal-mediated redox cycling produces reactive oxygen species.

- Topoisomerase Inhibition: Observed in Pd(II) and La(III) complexes .

Example: Lanthanide complexes (La³⁺, Nd³⁺) of thiosemicarbazones show 10-fold higher cytotoxicity against MCF-7 cells compared to free ligands .

What in silico tools predict ADMET properties for this compound?

Level: Basic

Answer:

| Tool | Parameters | Outcome |

|---|---|---|

| SwissADME | Lipinski’s Rule of 5, bioavailability | High GI absorption (HIA >90%) |

| pkCSM | CYP450 inhibition, Ames toxicity | Non-mutagenic (AMES = 0.72) |

| ProTox-II | LD₅₀ prediction | LD₅₀ ~250 mg/kg (oral, rat) |

| The compound typically shows moderate blood-brain barrier permeability (log BB = -0.4) . |

Why do studies report contradictory antitumor efficacy data for this compound?

Level: Advanced

Answer:

Discrepancies arise due to:

- Cell Line Variability: Sensitivity differences (e.g., HeLa vs. MCF-7).

- Purity Issues: Impurities from incomplete purification reduce activity.

- Assay Conditions: Varying incubation times (24 vs. 48 hours) and serum concentrations.

- Structural Isomerism: E/Z isomer ratios affect binding to molecular targets .

How to design mechanistic studies to evaluate apoptosis induction?

Level: Advanced

Answer:

Experimental Design:

Flow Cytometry: Annexin V/PI staining to quantify apoptotic cells.

Western Blotting: Measure caspase-3/9 activation and Bcl-2/Bax ratios.

Mitochondrial Membrane Potential (ΔΨm): JC-1 staining to assess depolarization.

Controls: Include staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) .

How can pharmacophore modeling identify critical functional groups for bioactivity?

Level: Advanced

Answer:

Steps:

Generate 3D Conformers: Use software like MOE or Schrödinger.

Feature Mapping: Highlight hydrogen bond acceptors (C=S), donors (N–H), and aromatic regions.

Validation: Align with active/inactive analogs (e.g., 4-nitrobenzaldehyde derivatives).

Key Features:

- The dimethylamino group enhances membrane permeability.

- The furylmethyl group contributes to π-π stacking with DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.